Deferoxamine Mesylate

Iron Overload Chelation Therapy Thalassemia

Select this lot of Deferoxamine Mesylate for its verified 1:1 hexadentate Fe³⁺ binding stoichiometry and exceptional selectivity (log K ≈ 31) over physiological divalent cations. Unlike bidentate or tridentate alternatives, DFO eliminates the risk of incomplete chelation and redox-active intermediates. The mesylate salt guarantees ≥100 mg/mL aqueous solubility, enabling high-concentration stock solutions and osmotic minipump delivery for sustained in vivo chelation pressure. With a Kpar of 0.02, it specifically targets extracellular/endosomal iron without membrane permeation artifacts. Ideal for precise cellular iron modulation studies.

Molecular Formula C26H52N6O11S
Molecular Weight 656.8 g/mol
CAS No. 138-14-7
Cat. No. B1662195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferoxamine Mesylate
CAS138-14-7
SynonymsDeferoxamine
Deferoxamine B
Deferoxamine Mesilate
Deferoxamine Mesylate
Deferoxamine Methanesulfonate
Deferoximine
Deferrioxamine B
Desferal
Desferioximine
Desferrioxamine
Desferrioxamine B
Desferrioxamine B Mesylate
Desferroxamine
Mesilate, Deferoxamine
Mesylate, Deferoxamine
Mesylate, Desferrioxamine B
Methanesulfonate, Deferoxamine
Molecular FormulaC26H52N6O11S
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O
InChIInChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4)
InChIKeyIDDIJAWJANBQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Deferoxamine Mesylate (CAS 138-14-7) Iron Chelator Procurement Guide


Deferoxamine Mesylate (DFO) is a parenteral, hexadentate iron chelator that binds ferric iron (Fe³⁺) with high affinity in a 1:1 stoichiometry, forming a stable, water-soluble complex that is excreted renally [1]. It is the mesylate salt of desferrioxamine B, a natural siderophore derived from *Streptomyces pilosus* [2]. With over five decades of clinical use, it remains the reference standard for iron chelation therapy and is also employed to treat aluminum toxicity [3].

Deferoxamine Mesylate: Critical Differentiation from Other Iron Chelators


Iron chelators are not interchangeable; their clinical and industrial utility is dictated by fundamental differences in stoichiometry, metal-binding thermodynamics, and physicochemical properties. Deferoxamine's hexadentate coordination yields a stable 1:1 complex with Fe³⁺ [1]. In contrast, deferiprone (a bidentate chelator) requires a 3:1 ligand-to-iron ratio, and deferasirox (a tridentate chelator) requires a 2:1 ratio [2]. These differences directly impact molar efficiency, the risk of forming redox-active intermediates, and the stability of the chelated complex [3]. Furthermore, the mesylate salt form of deferoxamine is critical for its high aqueous solubility (≥100 mg/mL), a property that is essential for parenteral administration and solution-based research applications . Substituting a generic 'iron chelator' without accounting for these specific, quantifiable characteristics can lead to experimental failure or suboptimal clinical outcomes.

Deferoxamine Mesylate: Quantified Differentiation from Deferiprone and Deferasirox


Hexadentate 1:1 Iron Binding vs. 3:1 (Deferiprone) or 2:1 (Deferasirox) Stoichiometry

Deferoxamine (DFO) is a hexadentate chelator that binds Fe³⁺ in a 1:1 stoichiometry. This contrasts with the oral agents deferiprone (a bidentate chelator requiring a 3:1 ligand-to-iron ratio) and deferasirox (a tridentate chelator requiring a 2:1 ratio) [1]. Consequently, 100 mg of DFO mesylate salt theoretically binds 8.5 mg of Fe³⁺ [2].

Iron Overload Chelation Therapy Thalassemia

High and Exclusive Metal Ion Selectivity for Fe³⁺ (log K ~31) and Al³⁺

Deferoxamine exhibits an extremely high affinity for Fe³⁺, with a stability constant (log K) of approximately 31 [1]. Its affinity for other biologically relevant metals is orders of magnitude lower: it does not appreciably bind Cu²⁺, Zn²⁺, Ca²⁺, or Mg²⁺ [2]. Notably, DFO also chelates Al³⁺ (log K ~22) [3], a property not shared to the same degree by deferiprone or deferasirox, which is clinically exploited for aluminum toxicity.

Bioinorganic Chemistry Analytical Chemistry Toxicology

Hydrophilicity and Low Membrane Permeability (Kpar = 0.02) for Extracellular Chelation

The n-octanol/water partition coefficient (Kpar) for Deferoxamine is 0.02, indicating very high hydrophilicity and low membrane permeability [1]. This is in stark contrast to the more lipophilic deferiprone (Kpar = 0.18) and the highly lipophilic deferasirox (Kpar = 6.30) [1]. As a result, DFO primarily accesses the extracellular and endosomal iron pools, making it the tool of choice when intracellular access is not desired.

Pharmacokinetics Cell Biology Drug Delivery

High Aqueous Solubility (≥100 mg/mL) of the Mesylate Salt for Formulation Flexibility

The mesylate salt of Deferoxamine confers very high water solubility. Commercial datasheets report a solubility of 100 mg/mL (152.25 mM) in water at 25°C . This is a significant advantage over the free base form, which has a reported aqueous solubility of only 1.2% (approx. 12 mg/mL) at 20°C [1]. This high solubility is critical for preparing concentrated stock solutions for in vitro work and for parenteral formulations.

Pharmaceutical Formulation Analytical Chemistry In Vitro Assays

Stability Profile Enabling 24-Hour Continuous Subcutaneous Infusion

Deferoxamine mesylate demonstrates sufficient chemical stability to be administered via continuous subcutaneous infusion over 8-24 hours using a portable pump, a standard clinical regimen [1]. Pharmaceutical stability studies confirm that solutions are stable for at least 24 hours at room temperature when prepared at clinically relevant concentrations (e.g., 100 mg/mL) [2]. This contrasts with the oral dosing schedules required for deferiprone (three times daily) and deferasirox (once daily), which are dictated by their shorter plasma half-lives [1].

Pharmaceutical Stability Clinical Pharmacy Drug Delivery Systems

Optimal Application Scenarios for Deferoxamine Mesylate Based on Its Differentiated Properties


Differentiating Extracellular vs. Intracellular Iron Pools in Ferroptosis Research

Due to its extremely low membrane permeability (Kpar = 0.02), Deferoxamine mesylate is the preferred reagent for specifically chelating extracellular or endosomal iron pools without confounding the experiment by entering the cytosol. This is a direct consequence of the lipophilicity data established in Section 3, Evidence Item 3. [1]

Investigating Fe³⁺-Dependent Processes in Complex Biological Media

Deferoxamine's exceptional selectivity for Fe³⁺ (log K ≈ 31) over other physiological divalent cations (Cu²⁺, Zn²⁺, Ca²⁺) makes it the reagent of choice for experiments requiring precise and specific iron chelation in complex environments like cell culture media or serum, as quantified in Section 3, Evidence Item 2. [2]

Developing Concentrated Parenteral Formulations or High-Strength Stock Solutions

The high aqueous solubility (≥100 mg/mL) of the mesylate salt form, compared to the significantly lower solubility of the free base, is critical for preparing concentrated dosing solutions for in vivo studies or high-concentration stock solutions for in vitro assays. This is supported by the solubility data in Section 3, Evidence Item 4.

Modeling Continuous Chelation Coverage in Preclinical Iron Overload Studies

For in vivo models requiring sustained chelation pressure to mimic clinical continuous subcutaneous infusion, Deferoxamine's stability in solution for up to 24 hours allows for the use of osmotic minipumps or continuous infusion setups, a protocol that is not feasible with less stable chelators. This is based on the stability and clinical administration data in Section 3, Evidence Item 5. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferoxamine Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.